molecular formula C6H9ClO3 B1664721 Ethyl 2-chloroacetoacetate CAS No. 609-15-4

Ethyl 2-chloroacetoacetate

Cat. No.: B1664721
CAS No.: 609-15-4
M. Wt: 164.59 g/mol
InChI Key: RDULEYWUGKOCMR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Ethyl 2-chloroacetoacetate is the cytosolic glutathione (GSH) in Saccharomyces cerevisiae . GSH plays a crucial role in cellular processes, including the detoxification of xenobiotics and the maintenance of redox homeostasis .

Mode of Action

This compound interacts with its target, GSH, through a process known as reductive dechlorination . This interaction triggers the competing reduction of the substrate xenobiotic ethyl acetoacetate . The dechlorination is a novel type of glutathione-dependent dehalogenation catalyzed by an as yet unidentified glutathione-dependent dehalogenase .

Biochemical Pathways

The interaction of this compound with GSH leads to the formation of chiral cis and trans-beta-hydroxy esters . This process affects the biochemical pathways involved in the metabolism of xenobiotics and the regulation of cellular redox status .

Pharmacokinetics

Its interaction with gsh suggests that it may be metabolized in the cytosol

Result of Action

The molecular and cellular effects of this compound’s action include the formation of heterocyclic substituted thiophene derivatives when it reacts with thiosemicarbazones . These derivatives have been found to possess non-steroidal anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and duration of the reaction can affect the efficiency of the reductive dechlorination process . .

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloroacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles such as thiazoles and pyrazoles. It interacts with various enzymes and proteins, including those involved in the synthesis of pharmaceuticals like cimetidine and pesticides like mevinphos . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to the inhibition or activation of enzymatic activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and degradation when exposed to moisture and elevated temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . For example, high doses of this compound have been shown to cause liver and kidney damage in animal studies. The threshold for these effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of amino acids and nucleotides. It interacts with enzymes such as transaminases and dehydrogenases, which play key roles in these pathways . The compound can also affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can interfere with mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloroacetoacetate can be synthesized through the condensation reaction of ethyl acetoacetate and thionyl chloride. The reaction is typically carried out in the presence of a solvent, with the dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent being 1:1.37~2.75:2.31~4.62 by mass. The reaction temperature ranges from 75 to 95°C, and the reaction time is between 5.5 to 9 hours .

Industrial Production Methods: In industrial settings, the preparation method involves adding ethyl acetoacetate into a reactor, cooling it to (-5)-10°C, and then dropwise adding sulfonyl chloride. The mixture is then slowly raised to 20-25°C and allowed to react for 4 hours. After the reaction, the pressure is reduced, and the residual acidic gas is removed by vacuumizing. The final product is obtained by distilling the residues at reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thiosemicarbazones: Used in the formation of heterocyclic compounds.

    Saccharomyces cerevisiae: Utilized for reductive dechlorination.

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl acetoacetate
  • Methyl 4-chloroacetoacetate
  • Ethyl chloroacetate

Comparison: Ethyl 2-chloroacetoacetate is unique due to its chlorine and acetoacetate functional groups, which allow it to participate in specific reactions that other similar compounds may not. For example, its ability to form heterocyclic substituted thiophene derivatives with anti-inflammatory properties sets it apart from other acetoacetate derivatives .

Properties

IUPAC Name

ethyl 2-chloro-3-oxobutanoate
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InChI

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RDULEYWUGKOCMR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C(=O)C)Cl
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Molecular Formula

C6H9ClO3
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DSSTOX Substance ID

DTXSID3049330
Record name Ethyl 2-chloroacetoacetate
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Molecular Weight

164.59 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-chloroacetoacetate
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Vapor Pressure

0.22 [mmHg]
Record name Ethyl 2-chloroacetoacetate
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CAS No.

609-15-4
Record name Ethyl 2-chloroacetoacetate
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Record name ETHYL 2-CHLOROACETOACETATE
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Synthesis routes and methods I

Procedure details

32.5 g (0.25 mol) of ethyl acetoacetate are dissolved in 64 ml of methylene chloride. 33.74 g (0.25 mol) of sulfuryl chloride are added dropwise to this solution, and the mixture is then (when the evolution of gas is complete) heated at a gentle boil for one hour. After the methylene chloride has been removed by distillation, the residue is distilled at 86°-92° C./12 mmHg. 38.8 g of substance are obtained, 1H NMR: --CH3 1.31 ppm (t, 3H), --CH2 --(ester) 4.28 ppm (q, 2H), --CH3 (acetyl) 2.38 ppm (s, 3H), --CHCl--4.76 ppm (s, 1H).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
33.74 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium metal (0.3 g, 12 mmol) was added to 10 ml of ethanol, and then 5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.76 g, 10 mmol) was added. The reaction was stirred one hour at 20° C., during which time the sodium dissolved. The reaction partitioned between ether and saturated ammonium chloride which had been acidified to pH ~2 with HCl. Evaporation of the ethereal layer, followed by distillation afforded 1.15 g (70%) of the title compound as a colorless liquid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloroacetoacetate
Reactant of Route 2
Ethyl 2-chloroacetoacetate
Reactant of Route 3
Ethyl 2-chloroacetoacetate
Reactant of Route 4
Ethyl 2-chloroacetoacetate
Reactant of Route 5
Ethyl 2-chloroacetoacetate
Reactant of Route 6
Ethyl 2-chloroacetoacetate
Customer
Q & A

Q1: What is Ethyl 2-chloroacetoacetate (CAS: 4161-05-3) commonly used for in scientific research?

A1: this compound is a versatile building block in organic synthesis, widely employed in the construction of various heterocyclic compounds. Its reactivity stems from the presence of both α-chloro and β-ketoester functionalities, making it amenable to diverse chemical transformations.

Q2: What is the molecular formula and molecular weight of this compound?

A2: this compound has a molecular formula of C6H9ClO3 and a molecular weight of 164.57 g/mol.

Q3: What spectroscopic data are available for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the compound's structure by analyzing the magnetic properties of its atomic nuclei. []
  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by examining its absorption of infrared radiation. [, ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing further structural insights. [, , ]

Q4: Can you elaborate on the reactions of this compound with thiosemicarbazones and its significance?

A4: this compound readily reacts with thiosemicarbazones to form substituted thiazole rings. [, , , , ] This reaction is particularly valuable in medicinal chemistry, as thiazole derivatives often exhibit diverse biological activities. Researchers have synthesized numerous thiazole-containing compounds with potential applications as antidiabetic, [] antimicrobial, [] antitubercular, [, ] and anti-inflammatory agents. [, ]

Q5: How does the reaction of this compound with 2-(alkylamino) alcohols differ from expectations?

A5: Contrary to the expected formation of aza-analogues of carboxin, the reaction of this compound with 2-(alkylamino) alcohols in the presence of sodium alkoxides leads to the unexpected formation of 2-hydroxy-2-(2-methyloxazolidin-2-yl)acetic esters. [, ] This unusual reactivity highlights the importance of careful reaction optimization and characterization.

Q6: What other heterocyclic compounds can be synthesized using this compound as a starting material?

A6: Beyond thiazoles, this compound serves as a versatile precursor for a wide array of heterocycles, including:

  • Imidazo[1,2-a]pyrimidines: Synthesized by reacting this compound with 2-aminopyrimidines. These compounds have shown promise as anti-inflammatory agents. []
  • Imidazo[1,2-a]pyridines: Prepared analogously to imidazo[1,2-a]pyrimidines, utilizing 2-aminopyridines instead. These derivatives have also demonstrated anti-inflammatory properties. []
  • Indolizines: this compound enables the synthesis of 1,2,3-trisubstituted indolizines via one-pot reactions with pyridine and dialkyl acetylendicarboxylate. []
  • Benzofurans: Potassium carbonate (K2CO3) promotes domino reactions involving this compound and salicylic aldehyde derivatives, leading to functionalized 2,3-dihydrobenzofurans. []

Q7: Has this compound been explored in the context of "green chemistry" approaches?

A7: Yes, researchers have developed a one-pot process for synthesizing ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates using this compound and potassium thiocyanate, potentially offering environmental advantages over multi-step procedures. []

Q8: How does this compound behave in electrochemical reactions?

A8: Electrochemical oxidation of catechols in the presence of this compound leads to the formation of benzofurans. This reaction proceeds through a Michael addition mechanism involving the electrochemically generated quinones and this compound. []

Q9: Are there examples of biological systems interacting with this compound?

A9: Yes, Saccharomyces cerevisiae (baker's yeast) can reduce this compound into chiral α-chloro-β-hydroxy esters. [, ] Additionally, S. cerevisiae can dechlorinate this compound to ethyl acetoacetate through a novel glutathione-dependent mechanism involving a yet-to-be-identified dehalogenase enzyme. []

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